2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring, a phenyl group, and a methoxyphenylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by condensing methyl benzoate and methyl salicylate with various substituents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a reaction with thiourea or similar sulfur-containing reagents under appropriate conditions.
Acetylation: The final step involves the acetylation of the triazole derivative with 3-methoxyphenylacetic acid or its derivatives to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with reagents such as alkyl halides or acyl chlorides to form various substituted derivatives.
These reactions are typically carried out under controlled conditions, and the major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other triazole derivatives with potential biological activities.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in the metabolism of various compounds. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide include other 1,2,4-triazole derivatives, such as:
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial activity.
1,2,4-triazole-3-thione derivatives: Exhibiting anticancer and anti-inflammatory properties.
4-phenyl-4H-1,2,4-triazole derivatives: Used in the synthesis of platinum complexes with potential anticancer activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-9-5-8-13(10-14)19-15(23)11-25-17-21-20-16(22(17)18)12-6-3-2-4-7-12/h2-10H,11,18H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFKRUQQYTUULL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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